N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride
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Overview
Description
N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced heterocycles, and substituted oxadiazole derivatives .
Scientific Research Applications
N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in bacterial and viral replication, leading to its anti-infective properties. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its anti-infective and anticancer properties.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including antibacterial and antifungal effects.
1,2,5-Oxadiazole: Used in the development of high-energy materials and pharmaceuticals.
Uniqueness
N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of aminoethyl and sulfonamide groups enhances its solubility and interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C8H11ClN4O3S |
---|---|
Molecular Weight |
278.72 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H10N4O3S.ClH/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6;/h1-3,10H,4-5,9H2;1H |
InChI Key |
SEWAJGKSIHZJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCN.Cl |
Origin of Product |
United States |
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